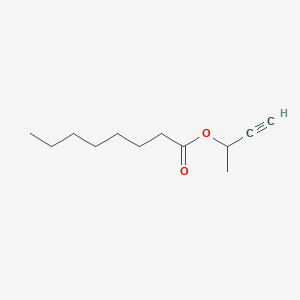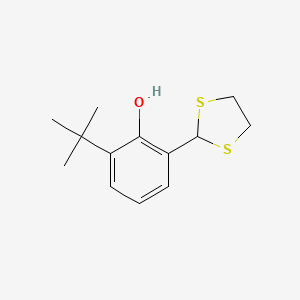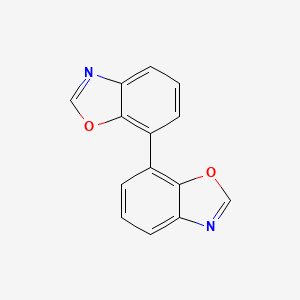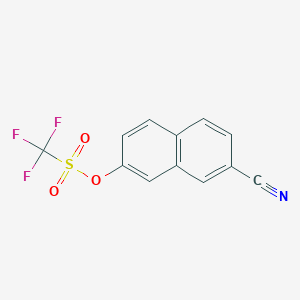
7-Cyano-2-naphthyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H6F3NO3S It is a derivative of naphthalene, characterized by the presence of a cyano group at the 7-position and a trifluoromethanesulfonate group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 7-cyano-2-naphthol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
7-Cyano-2-naphthol+Triflic anhydride→7-Cyano-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyano-2-naphthyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the cyano and trifluoromethanesulfonate groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heck Reaction: This reaction involves the use of palladium catalysts and bases such as triethylamine, with the reaction typically conducted under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an amine-substituted naphthalene derivative.
Applications De Recherche Scientifique
7-Cyano-2-naphthyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism by which 7-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The cyano group also plays a role in stabilizing intermediates and transition states during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the cyano group.
6-Cyano-2-naphthyl trifluoromethanesulfonate: Similar but with the cyano group at the 6-position instead of the 7-position.
Uniqueness
7-Cyano-2-naphthyl trifluoromethanesulfonate is unique due to the specific positioning of the cyano and trifluoromethanesulfonate groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
188616-78-6 |
|---|---|
Formule moléculaire |
C12H6F3NO3S |
Poids moléculaire |
301.24 g/mol |
Nom IUPAC |
(7-cyanonaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6H |
Clé InChI |
RBTTUQHWNJRRRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


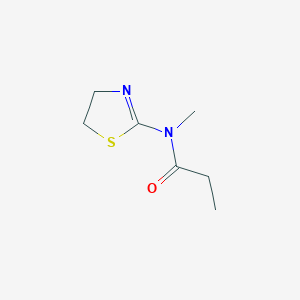
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
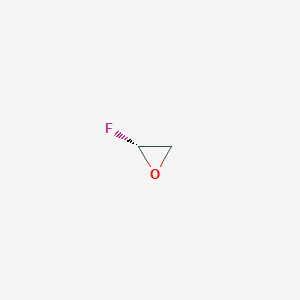
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
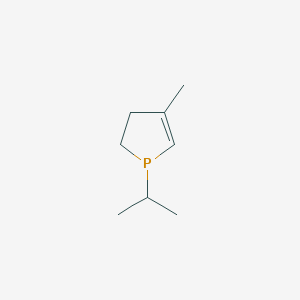
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
